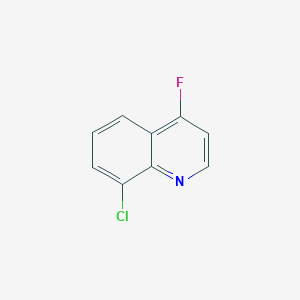

8-Chloro-4-fluoroquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H5ClFN |

|---|---|

Molecular Weight |

181.59 g/mol |

IUPAC Name |

8-chloro-4-fluoroquinoline |

InChI |

InChI=1S/C9H5ClFN/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-5H |

InChI Key |

UWNRWYHJFLNODX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)Cl)F |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of 8 Chloro 4 Fluoroquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms. For 8-Chloro-4-fluoroquinoline, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is employed for a comprehensive structural assignment.

Proton (¹H) NMR Analysis for Aromatic and Aliphatic Protons

¹H NMR spectroscopy provides information on the number and environment of hydrogen atoms (protons) in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it; electronegative atoms like chlorine, fluorine, and nitrogen deshield nearby protons, causing them to appear at a lower field (higher ppm values). nih.gov In the case of this compound, all five protons are attached to the aromatic quinoline (B57606) ring system.

The expected ¹H NMR spectrum would display signals in the aromatic region, typically between 6.5 and 9.0 ppm. nih.gov The proton at the C-2 position is expected to be the most downfield-shifted due to its proximity to the electronegative nitrogen atom. srce.hr The protons on the benzene (B151609) ring (H-5, H-6, H-7) will exhibit complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The fluorine atom at C-8 will particularly influence the signals of adjacent protons, H-7, through space and through bonds.

Predicted ¹H NMR Data for this compound: The following data are predicted based on known substituent effects and data from analogous compounds like 8-chloroquinoline. chemicalbook.com

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 8.8 - 9.0 | Doublet of doublets (dd) | J(H2-H3) ≈ 4-5 Hz, J(H2-H4) ≈ 1-2 Hz |

| H-3 | 7.4 - 7.6 | Doublet of doublets (dd) | J(H3-H2) ≈ 4-5 Hz, J(H3-H4) ≈ 8-9 Hz |

| H-5 | 7.8 - 8.0 | Doublet of doublets (dd) | J(H5-H6) ≈ 8-9 Hz, J(H5-H7) ≈ 1-2 Hz |

| H-6 | 7.5 - 7.7 | Triplet or ddd | J(H6-H5) ≈ 8-9 Hz, J(H6-H7) ≈ 7-8 Hz, J(H6-F8) ≈ 2-3 Hz |

| H-7 | 7.6 - 7.8 | Doublet of doublets (dd) | J(H7-H6) ≈ 7-8 Hz, J(H7-F8) ≈ 9-10 Hz |

Carbon (¹³C) NMR Analysis for Quinolone Carbon Framework

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. The chemical shifts are spread over a much wider range (0-220 ppm) than in ¹H NMR, which minimizes signal overlap. oregonstate.edu The positions of the signals are highly sensitive to the electronic environment. Carbons bonded to electronegative atoms (Cl, F, N) are shifted downfield.

For this compound, nine distinct signals are expected, one for each carbon in the quinoline skeleton. The carbons directly bonded to chlorine (C-8) and fluorine (C-4) will show the most significant shifts. Furthermore, the carbon signals will exhibit splitting due to coupling with the fluorine atom (C-F coupling), with the magnitude of the coupling constant (J) decreasing as the number of bonds between the carbon and fluorine atoms increases. nih.gov DFT calculations are often employed to help predict and assign these chemical shifts and coupling constants in fluoroquinolone systems. nih.govresearchgate.net

Predicted ¹³C NMR Data for this compound: The following data are predicted based on known substituent effects and published data for polychloroquinolines and fluoroquinolones. nih.govresearchgate.net

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

| C-2 | 150 - 152 | Small (⁴JCF) |

| C-3 | 122 - 124 | Small (³JCF) |

| C-4 | 158 - 162 (d) | Large (¹JCF) |

| C-4a | 125 - 128 (d) | Medium (²JCF) |

| C-5 | 128 - 130 (d) | Small (³JCF) |

| C-6 | 127 - 129 | Small (⁴JCF) |

| C-7 | 124 - 126 (d) | Medium (²JCF) |

| C-8 | 133 - 136 | Small (³JCF) |

| C-8a | 148 - 150 | Small (⁴JCF) |

Fluorine (¹⁹F) NMR Analysis for Fluoro Substituent Characterization

¹⁹F NMR is a powerful technique used specifically for the analysis of fluorine-containing compounds. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR detection. ossila.com A key advantage of ¹⁹F NMR is its very large chemical shift range (approximately 800 ppm), which provides excellent signal dispersion and minimizes the chance of peak overlap. oregonstate.eduossila.com

In this compound, a single resonance (a singlet, as there are no other fluorine atoms) would be expected in the ¹⁹F NMR spectrum. Its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. The precise chemical shift is influenced by the other substituents on the quinoline ring. The signal may appear as a multiplet if proton coupling is not removed. Long-range coupling to protons on the ring (H-3 and H-5) would be observed. ossila.com Hexafluorobenzene (C₆F₆) at -164.9 ppm or trifluoroacetic acid (CF₃COOH) at -76.55 ppm are often used as internal or external references. uni.lu

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While 1D NMR provides fundamental information, 2D NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei. researchgate.net

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be used to trace the connectivity of the protons around each ring, for example, confirming the H-5/H-6/H-7 spin system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). researchgate.net This allows for the unambiguous assignment of the protonated carbons in the ¹³C spectrum by linking them to their already-assigned protons from the ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful structure elucidation experiments, as it reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH). researchgate.net For instance, the proton at C-2 would show a correlation to C-4 and C-8a, helping to piece together the entire quinoline framework and confirm the placement of substituents. The H-5 proton would be expected to show correlations to C-4, C-7, and C-8a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is particularly useful for determining stereochemistry and the spatial arrangement of substituents. For this compound, NOESY could show a correlation between the fluorine at C-8 and the proton at C-7, confirming their proximity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of a compound and, through analysis of its fragmentation patterns, offers valuable structural information. researchgate.net

Upon ionization in the mass spectrometer, this compound would form a molecular ion (M⁺˙). The mass of this ion confirms the molecular weight of the compound (181.59 g/mol ). sigmaaldrich.com Due to the presence of chlorine, the molecular ion peak would be accompanied by a characteristic M+2 peak at an intensity of approximately one-third that of the M⁺˙ peak, corresponding to the natural abundance of the ³⁷Cl isotope. miamioh.edu

The molecular ion then undergoes fragmentation, breaking into smaller, charged pieces. The fragmentation pattern is characteristic of the molecule's structure. For quinolone antibiotics, common fragmentation pathways include the loss of small neutral molecules. researchgate.netnih.gov Expected fragmentations for this compound could include the loss of HCN from the pyridine (B92270) ring, or the loss of Cl˙ or F˙ radicals.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z of ions with very high accuracy (typically to four or five decimal places). ub.edu This precision allows for the determination of the exact elemental formula of a molecule, as each formula has a unique exact mass.

For this compound, the molecular formula is C₉H₅ClFN. sigmaaldrich.com The calculated monoisotopic mass for this formula is 181.00946 Da. An HRMS experiment would aim to measure the mass of the molecular ion and confirm that it matches this calculated value, thereby unambiguously verifying the elemental composition. HRMS can also be used to determine the elemental formulas of fragment ions, further aiding in structural elucidation. ub.edu

Predicted HRMS Data for this compound Adducts: Data predicted based on the elemental formula C₉H₅ClFN. uni.lu

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | [C₉H₆ClFN]⁺ | 182.01674 |

| [M+Na]⁺ | [C₉H₅ClFNNa]⁺ | 203.99868 |

| [M+K]⁺ | [C₉H₅ClFNK]⁺ | 219.97262 |

| [M-H]⁻ | [C₉H₄ClFN]⁻ | 180.00218 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by analyzing their fragmentation patterns. In the analysis of this compound, the molecule would first be ionized, typically using electrospray ionization (ESI), to form the protonated molecule [M+H]⁺. This precursor ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions.

The fragmentation of quinoline derivatives is often characterized by cleavages adjacent to nitrogen atoms and the loss of substituents from the aromatic rings. nih.gov For this compound, the fragmentation pathway would likely involve the initial loss of the chlorine or fluorine atom, or the expulsion of small molecules like HCl or HCN. The high-resolution mass measurement of these fragment ions allows for the determination of their elemental composition, providing strong evidence for the proposed fragmentation mechanisms. nih.gov The study of similar halo-benzoquinones has shown characteristic product ions corresponding to the loss of HX (where X is a halogen) and CO. umb.edu

A proposed fragmentation scheme based on the general behavior of halogenated quinolines and other aromatic compounds would help in confirming the identity of the parent compound and any related impurities or derivatives. nih.govumb.edu

Table 1: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| [C₉H₅ClFN + H]⁺ | [M+H - Cl]⁺ | Cl |

| [C₉H₅ClFN + H]⁺ | [M+H - F]⁺ | F |

| [C₉H₅ClFN + H]⁺ | [M+H - HCl]⁺ | HCl |

| [C₉H₅ClFN + H]⁺ | [M+H - HCN]⁺ | HCN |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups and analyzing the vibrational modes of a molecule. researchgate.net These methods provide a molecular fingerprint that is unique to the compound's structure. For this compound, the spectra would be dominated by vibrations associated with the quinoline ring system and the carbon-halogen bonds.

Studies on substituted quinolines have provided a basis for assigning characteristic vibrational frequencies. researchgate.netmdpi.com Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed alongside experimental data to achieve unambiguous band assignments. researchgate.netmdpi.com The C–Cl stretching vibrations in chlorinated aromatic compounds are typically observed in the lower wavenumber region of the IR spectrum. mdpi.com The analysis of related chloroquinoline derivatives shows that C-Cl stretching vibrations can be found in the range of 836–829 cm⁻¹. mdpi.com The C-F stretching vibration is expected to appear at a higher frequency. The quinoline ring itself gives rise to a series of characteristic bands, including C=C and C=N stretching vibrations, as well as in-plane and out-of-plane C-H bending modes. researchgate.netmdpi.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| C-H stretching (aromatic) | 3100 - 3000 | IR, Raman |

| C=C / C=N stretching (quinoline ring) | 1620 - 1500 | IR, Raman |

| C-F stretching | 1250 - 1000 | IR |

| C-Cl stretching | 840 - 820 | IR, Raman |

| C-H out-of-plane bending | 900 - 675 | IR |

X-ray Crystallography for Solid-State Structural Determination and Conformation

Research on structurally similar compounds, such as 8-chloroquinolone derivatives, has shown that bulky substituents at the C-8 position can induce significant steric strain. acs.org This steric repulsion can cause a distortion of the molecule, forcing substituents out of the plane of the quinoline ring. acs.org An X-ray crystallographic analysis of this compound would therefore be crucial to understanding how the C-8 chlorine atom influences the molecule's conformation, which can, in turn, affect its intermolecular interactions in the crystal lattice. acs.org

Table 3: Expected X-ray Crystallographic Parameters

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | Defines the size and shape of the repeating crystal lattice. |

| Space Group | Describes the symmetry of the crystal structure. |

| Bond Lengths (e.g., C-Cl, C-F, C-N) | Provides the precise distances between bonded atoms. |

| Bond Angles (e.g., C-C-C, C-C-Cl) | Defines the angles between adjacent chemical bonds. |

| Torsion Angles | Indicates the planarity or distortion of the quinoline ring system. |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used methods in this context.

HPLC is a cornerstone technique for the quantitative analysis and purity assessment of non-volatile and thermally sensitive compounds like this compound. The method separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

A typical method for analyzing quinolone derivatives involves reverse-phase HPLC, where a nonpolar stationary phase (such as C18) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water with additives like formic acid to improve peak shape. jfda-online.com Detection is commonly performed using a UV detector set to a wavelength where the quinoline ring exhibits strong absorbance. By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, the purity can be accurately determined. The method's sensitivity and reproducibility make it ideal for quality control. nih.govamazonaws.com

Table 4: Typical HPLC Method Parameters for Quinolone Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reverse-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) jfda-online.com |

| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water jfda-online.com |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 25 - 40 °C |

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is best suited for compounds that are thermally stable and volatile. While this compound itself may have limited volatility, it can be analyzed by GC-MS, potentially after chemical derivatization to increase its volatility and improve chromatographic performance.

For related compounds like amphetamines, derivatization with agents such as trifluoroacetic (TFA) anhydride (B1165640) is a common strategy. researchgate.net This process creates more volatile derivatives that are amenable to GC separation. The electron ionization (EI) mass spectra obtained from GC-MS provide characteristic fragmentation patterns that are highly useful for structural confirmation. researchgate.net The fragmentation in EI mode is often more extensive than in the softer ESI techniques used with LC-MS, yielding a detailed structural fingerprint.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's proposed empirical formula. For this compound, this technique serves as a crucial final check to confirm that the synthesized product has the correct elemental composition corresponding to the formula C₉H₅ClFN. A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and elemental integrity.

Table 5: Theoretical Elemental Composition of this compound (C₉H₅ClFN)

| Element | Atomic Mass | Number of Atoms | Total Mass | Mass Percent (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 9 | 108.099 | 55.26% |

| Hydrogen (H) | 1.008 | 5 | 5.040 | 2.58% |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 18.12% |

| Fluorine (F) | 18.998 | 1 | 18.998 | 9.71% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 7.16% |

| Total | 195.597 | 100.00% |

Compound Index

Biological Activity Investigations and Mechanistic Studies of 8 Chloro 4 Fluoroquinoline Derivatives Preclinical Focus

In Vitro Antimicrobial Research and Structure-Activity Relationships

The antimicrobial properties of 8-chloro-4-fluoroquinoline derivatives are a cornerstone of their scientific interest. The presence of a chlorine atom at the C-8 position of the quinolone core has been shown to enhance antimicrobial potency. mdpi.com This structural feature is believed to improve the action on target enzymes like DNA gyrase and topoisomerase IV. mdpi.com

Antibacterial Activity Against Specific Pathogens (e.g., Gram-positive, Gram-negative)

Derivatives of this compound have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. acs.orgorientjchem.org Research has shown that modifications at various positions of the quinolone ring significantly influence the potency and spectrum of these compounds. orientjchem.org

Gram-Positive Bacteria: Numerous studies have highlighted the potent activity of these derivatives against Gram-positive pathogens. For instance, one novel 8-chloroquinolone derivative, 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, displayed exceptionally potent activity against clinical isolates of Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA). acs.orgnih.gov This compound was reported to be 30 times more potent against S. pneumoniae and 128 times more potent against MRSA than trovafloxacin (B114552). acs.orgnih.gov Other research has shown that certain 7-substituted anilino-8-nitrofluoroquinolone derivatives also exhibit potent activity against MRSA, with MIC values as low as 1.2 μg/mL. researchgate.net The lipophilicity of these compounds appears to play a role in their enhanced activity against Gram-positive strains. mdpi.comnih.govnih.gov

Gram-Negative Bacteria: These compounds have also shown significant activity against Gram-negative bacteria. orientjchem.org Studies on 7-Chloro-1-Alkyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives indicated good inhibitory activity against pathogenic Gram-negative bacteria such as Pseudomonas aeruginosa. orientjchem.org Similarly, research on 8-nitrofluoroquinolone derivatives demonstrated antibacterial activity against E. coli, with MIC values around 4.7 to 8.8 µg/mL. mdpi.com

| Derivative Type | Pathogen | Activity Metric (MIC) | Reference |

| 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Streptococcus pneumoniae | 30x more potent than trovafloxacin | acs.orgnih.gov |

| 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Methicillin-resistant Staphylococcus aureus (MRSA) | 128x more potent than trovafloxacin | acs.orgnih.gov |

| 7-substituted anilino-8-nitrofluoroquinolone derivative (Compound 16) | Methicillin-resistant Staphylococcus aureus (MRSA) | 1.2 µg/mL | researchgate.net |

| 8-nitrofluoroquinolone derivative (Compound 3) | Escherichia coli | 4.7 µg/mL | mdpi.com |

| 8-nitrofluoroquinolone derivative (Compound 9g) | Escherichia coli | 8.8 µg/mL | mdpi.com |

Antifungal Activity Evaluations Against Fungal Strains

While primarily investigated for their antibacterial properties, some fluoroquinolone derivatives have also been evaluated for antifungal activity. Research has shown that certain fluoroquinolone compounds can potentiate the activity of antifungal drugs like caspofungin against Aspergillus fumigatus. nih.govresearchgate.net One study identified 13 fluoroquinolone compounds that enhanced the efficacy of echinocandins. nih.gov Additionally, some ciprofloxacin (B1669076)/quinoline (B57606) derivatives have demonstrated potent antifungal activity against Candida species, suggesting a potential for these compounds to be developed as multi-targeted therapeutic agents. nih.gov

Mechanistic Insights into Antimicrobial Action (e.g., DNA gyrase inhibition, topoisomerase IV inhibition)

The primary mechanism of antibacterial action for fluoroquinolones, including this compound derivatives, is the inhibition of essential bacterial enzymes involved in DNA replication and transcription. nih.gov These enzymes are DNA gyrase and topoisomerase IV. mdpi.comnih.gov

DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for replication. In Gram-negative bacteria, DNA gyrase is typically the primary target for fluoroquinolones. nih.govnih.gov The drug binds to the enzyme-DNA complex, stabilizing it and leading to breaks in the DNA, which ultimately results in bacterial cell death. nih.gov

Topoisomerase IV: This enzyme is essential for decatenating newly replicated circular chromosomes, allowing them to segregate into daughter cells. In Gram-positive bacteria, topoisomerase IV is often the main target. nih.govptfarm.pl Inhibition of this enzyme prevents proper cell division. nih.gov

The substitution of a chlorine atom at the C-8 position is thought to enhance the inhibitory activity of these compounds on both DNA gyrase and topoisomerase IV. mdpi.com

Inhibition of Bacterial Virulence Factors

Beyond direct bactericidal activity, some this compound derivatives have been shown to inhibit bacterial virulence factors. One key area of investigation is the inhibition of biofilm formation. Biofilms are communities of bacteria encased in a self-produced matrix, which can increase resistance to antibiotics. researchgate.net A study on a chloropropanoyl clinafloxacin (B351) derivative demonstrated that at sub-inhibitory concentrations, it could significantly inhibit the growth and biofilm formation of several Gram-positive and Gram-negative bacterial strains. researchgate.net Targeting virulence factors represents an alternative strategy to combat bacterial infections, as it may reduce the selective pressure for the development of resistance. mednexus.org

In Vitro Anticancer Research and Molecular Target Identification

In addition to their antimicrobial effects, fluoroquinolone derivatives have emerged as a class of compounds with potential anticancer activity. preveda.sk Their mechanism of action in cancer cells often involves the inhibition of human topoisomerase enzymes and the induction of apoptosis. nih.gov

Cytotoxicity in Various Cancer Cell Lines (e.g., IC50 determinations, apoptosis induction)

A number of studies have demonstrated the cytotoxic effects of this compound derivatives against a range of human cancer cell lines.

One study investigated a series of 7-chloro-(4-thioalkylquinoline) derivatives and found that sulfonyl N-oxide derivatives, in particular, exhibited pronounced selectivity and cytotoxicity against human colorectal cancer (HCT116), leukemia (CCRF-CEM), lung cancer (A549), and osteosarcoma (U2OS) cell lines. ul.ie These compounds were found to inhibit DNA and RNA synthesis and induce apoptosis. ul.ie At higher concentrations, they caused an accumulation of cells in the G0/G1 phase of the cell cycle. ul.ie

Other research on novel fluoroquinolone analogs has shown significant reductions in cell proliferation across a majority of the 60 cell lines tested by the National Cancer Institute (NCI). news-medical.net Some of these derivatives exhibited 4- to 12-fold greater cytotoxicity than the established anticancer drug Etoposide. news-medical.net For example, certain moxifloxacin (B1663623) and ofloxacin (B1677185) derivatives showed potent growth inhibition, with mean GI50 values of 1.78 and 1.45 µM, respectively. nih.govresearchgate.net One derivative demonstrated sub-micromolar activity against breast cancer cell lines (MCF-7, MDA-MB-468) and a non-small cell lung cancer (NSCLC) cell line (HOP-92). nih.govresearchgate.netresearchgate.net Mechanistic studies revealed that these compounds induced cell cycle arrest at the G1/S or G1 phase and triggered apoptosis, primarily through the intrinsic pathway. nih.govresearchgate.net

| Derivative Class | Cancer Cell Line | Activity Metric (GI50) | Apoptosis/Cell Cycle Arrest | Reference |

| Ofloxacin derivative (VIb) | Breast (MCF-7) | 0.42 µM | G1 arrest, apoptosis induction | nih.govresearchgate.netresearchgate.net |

| Ofloxacin derivative (VIb) | Breast (MDA-MB-468) | 0.41 µM | Not specified | nih.govresearchgate.netresearchgate.net |

| Ofloxacin derivative (VIb) | NSCLC (HOP-92) | 0.50 µM | Not specified | nih.govresearchgate.netresearchgate.net |

| Moxifloxacin derivative (IIIf) | Breast (MCF-7) | 1.67 µM | G1/S arrest, apoptosis induction | researchgate.net |

| 7-chloro-(4-thioalkylquinoline) derivatives | Leukemia (CCRF-CEM) | Not specified | G0/G1 arrest, apoptosis induction | ul.ie |

Modulation of Cell Cycle Progression and Signal Transduction Pathways

The anticancer potential of quinolone derivatives is frequently linked to their ability to interfere with the normal progression of the cell cycle in cancer cells, leading to growth arrest and, in many cases, programmed cell death (apoptosis).

Studies on various fluoroquinolone derivatives have demonstrated the capacity to halt the cell cycle at different phases. For instance, certain ciprofloxacin derivatives have been shown to arrest the cell cycle in the S phase or G1 phase in different cancer cell lines. nih.gov Other hybrids have been identified that inhibit the cell cycle in the G2/M phase. nih.gov For example, a series of fluoroquinolone analogs derived from Ciprofloxacin hydrazide were found to induce cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. nih.gov Similarly, treatment of MCF-7 cells with specific ofloxacin and moxifloxacin derivatives resulted in cell cycle arrest at the G1 and G1/S phases, respectively.

These effects on the cell cycle are often a consequence of modulating critical signal transduction pathways. While specific pathways for this compound are under investigation, the broader class of fluoroquinolones is known to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. researchgate.net This involves the activation of key effector proteins like caspase-3 and modulation of the Bax/Bcl-2 ratio, which are crucial regulators of apoptosis. researchgate.net

Table 1: Effect of Selected Fluoroquinolone Derivatives on Cell Cycle Progression

| Compound Class | Cell Line | Effect | Reference |

| Ciprofloxacin Derivatives | T-24 (Bladder Cancer) | S Phase Arrest | nih.gov |

| Ciprofloxacin Derivatives | PC-3 (Prostate Cancer) | G1 Phase Arrest | nih.gov |

| Ciprofloxacin Hydrazide Analog | MCF-7 (Breast Cancer) | G2/M Phase Arrest | nih.gov |

| Ofloxacin Derivative (VIb) | MCF-7 (Breast Cancer) | G1 Phase Arrest | researchgate.net |

| Moxifloxacin Derivative (IIIf) | MCF-7 (Breast Cancer) | G1/S Phase Arrest | researchgate.net |

Kinase Inhibition and Receptor Binding Assays in Cancer Pathways

A key mechanism contributing to the anticancer activity of many small molecules is the inhibition of protein kinases, which are pivotal enzymes in signaling pathways that control cell proliferation, survival, and differentiation. nih.gov

Derivatives of related heterocyclic systems, such as 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, have been specifically investigated for their kinase inhibitory potential. This particular compound was identified as a potent and selective inhibitor of Aurora A kinase, a key regulator of cell division, which is often overexpressed in human cancers. nih.govmdpi.com In a panel screening against 14 other kinases, it demonstrated a favorable selectivity profile, highlighting the potential for developing targeted inhibitors from such scaffolds. nih.govmdpi.com

While comprehensive kinase inhibition panels for this compound derivatives are not widely published, the general anticancer activity of fluoroquinolones is understood to involve the inhibition of eukaryotic topoisomerase II, an enzyme structurally and functionally related to kinases in its interaction with DNA. nih.govmdpi.com Newly synthesized fluoroquinolone analogs have shown potent inhibition of topoisomerase II, with some derivatives exhibiting greater inhibitory activity than the established anticancer drug Etoposide. nih.gov

Anti-angiogenic and Anti-metastatic Potentials in Cellular Models

The processes of angiogenesis (new blood vessel formation) and metastasis (the spread of cancer cells) are critical for tumor growth and progression. Some quinolone derivatives have been explored for their potential to inhibit these processes.

For instance, Gemifloxacin, a fourth-generation fluoroquinolone, has been reported to possess anti-metastatic activity. Its mechanism is linked to the inhibition of TNF-α-mediated activation of the transcription factor NF-κB, a key pathway involved in inflammation and cancer progression. researchgate.net While not an this compound, this finding indicates that the broader fluoroquinolone scaffold can be modified to target metastatic pathways. Research on other quinoline derivatives, such as 2-formyl-8-hydroxy-quinolinium chloride, has also demonstrated anti-angiogenic activity in preclinical models, suggesting that the quinoline core is amenable to the development of angiogenesis inhibitors. researchgate.net

Anti-inflammatory and Immunomodulatory Potential in Preclinical Models

Fluoroquinolone derivatives have been recognized for their ability to modulate the immune system and inflammatory responses, an activity distinct from their antimicrobial properties. nih.gov These immunomodulatory effects can involve the regulation of inflammatory signaling molecules and the function of various immune cells. researchgate.net

Inhibition of Inflammatory Mediators (e.g., cytokines, prostaglandins, COX enzymes)

A significant body of preclinical evidence shows that fluoroquinolones can suppress the production of pro-inflammatory cytokines. researchgate.net In various in vitro models, these compounds have been shown to reduce levels of key mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), IL-6, and IL-8. nih.govresearchgate.netmdpi.com

The mechanism behind this anti-inflammatory action is often attributed to the inhibition of critical transcription factors, most notably NF-κB. nih.gov By preventing the activation of NF-κB, fluoroquinolone derivatives can downregulate the expression of numerous inflammatory genes. nih.gov Additionally, some fluoroquinolones may exert their effects by inhibiting phosphodiesterase activity, leading to an increase in intracellular cyclic AMP (cAMP), which has anti-inflammatory consequences. nih.govnih.gov

Table 2: Reported Effects of Fluoroquinolones on Pro-inflammatory Cytokine Production

| Fluoroquinolone | Model System | Inhibited Cytokines | Putative Mechanism | Reference |

| General Fluoroquinolones | In vitro cell lines | IL-1, TNF-α | Inhibition of NF-κB | nih.gov |

| Levofloxacin | Human Bronchial Epithelial Cells | TNF-α, IL-6, IL-8 | Not specified | nih.gov |

| Moxifloxacin | Human Peripheral Blood Monocytes | IL-8, IL-1β, TNF-α | Inactivation of MAP-kinases and NF-κB | mdpi.com |

| Gemifloxacin | In vitro models | IL-1β, TNF-α | Not specified | researchgate.net |

Modulation of Immune Cell Responses (e.g., T-cell activation, macrophage polarization)

Beyond cytokine inhibition, fluoroquinolones can influence the behavior of immune cells. Studies have shown that these compounds can affect both cellular and humoral immunity. nih.gov For example, many fluoroquinolone derivatives have been found to "superinduce" the in-vitro synthesis of Interleukin-2 (IL-2), a cytokine crucial for the proliferation and activation of T-cells. nih.govmdpi.com This suggests a complex regulatory role rather than simple immunosuppression.

The effects can be dual in nature; Gemifloxacin, for instance, has been noted for its potential to regulate both the innate and adaptive immune systems. researchgate.net This modulation of T-cell and B-lymphocyte activity is often linked to the compounds' effects on the cytokine network. researchgate.net The structural features of the fluoroquinolone, such as the presence of a cyclopropyl (B3062369) group at the N1 position, appear to be important for these immunomodulatory activities. nih.gov

Investigation of Other Biological Activities (e.g., Antiviral, Antiparasitic, Neuroprotective)

The biological activities of quinolone derivatives extend beyond antibacterial and anticancer applications. The core structure has served as a template for developing agents against a variety of infectious organisms.

Antiviral Activity: Several quinolone derivatives have been tested for antiviral activity. Early studies showed that antibacterial fluoroquinolones were effective against viruses such as vaccinia virus and papovaviruses. researchgate.net Subsequent chemical modifications, such as the introduction of an aryl group at the piperazine (B1678402) moiety, shifted the activity spectrum towards specific anti-HIV action. researchgate.net The mechanism for this anti-HIV activity appears to be related to the inhibition of viral transcription, potentially through interference with the function of the viral Tat protein. researchgate.net

Antiparasitic Activity: The quinoline scaffold is historically famous for its role in antimalarial drugs, with the first quinolone antibiotic, nalidixic acid, being discovered during research on chloroquine (B1663885) derivatives. mdpi.comresearchgate.net This legacy continues with modern research into new fluoroquinolone derivatives for antiparasitic applications. Studies have demonstrated that fluoroquinolones possess anti-malarial and broader anti-parasitic activities, including activity against Toxoplasma gondii. researchgate.net

Other Activities: The versatility of the fluoroquinolone structure has led to explorations of its potential in other therapeutic areas. Research has pointed towards possible antifungal and even anti-Alzheimer's properties for certain derivatives. researchgate.net A specific 8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline derivative was found to have extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria, including resistant strains, highlighting the continued potential of this scaffold in combating infectious diseases. nih.gov

Enzyme Inhibition and Receptor Modulation Studies

Preclinical investigations into the mechanisms of action for this compound derivatives have predominantly centered on their interaction with specific enzymes, particularly those essential for microbial replication and cancer cell proliferation.

The primary molecular targets for the antibacterial class of this compound derivatives are bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. mdpi.comnih.govcontagionlive.com These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By binding to the enzyme-DNA complex, these quinolone derivatives stabilize DNA strand breaks, which blocks the progression of the replication fork and ultimately leads to bacterial cell death. nih.gov This dual-targeting mechanism is a hallmark of many modern fluoroquinolones. mdpi.com

Derivatives containing the 8-chloro-quinolone core have been specifically studied for their potent inhibitory effects. One such compound, 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, demonstrated extremely potent activity against a wide range of bacteria, attributed to its unique, highly strained conformation that enhances enzyme interaction. nih.gov The chlorine atom at the C-8 position plays a significant role in creating this distorted orientation. nih.gov

In the context of oncology, certain quinolone derivatives have been identified as inhibitors of human topoisomerases, which are mechanistically similar to their bacterial counterparts. This inhibition disrupts DNA replication in cancer cells, leading to antitumor activity.

Below is a table summarizing the key enzyme targets for these derivatives.

Table 1: Documented Enzyme Targets of this compound Derivatives| Derivative Class | Enzyme Target | Organism Type | Biological Effect |

|---|---|---|---|

| Antibacterial | DNA Gyrase | Bacteria | Inhibition of DNA replication |

| Antibacterial | Topoisomerase IV | Bacteria | Inhibition of DNA replication |

Based on available preclinical research, there is limited to no specific information detailing the direct interaction of this compound derivatives with G-Protein Coupled Receptors (GPCRs) or nuclear receptors. The vast majority of mechanistic studies for this class of compounds have focused on their role as enzyme inhibitors in the contexts of infectious diseases and oncology.

In Vivo Animal Model Studies for Pharmacological Proof-of-Concept

Animal models are indispensable for validating the therapeutic potential of this compound derivatives, providing crucial data on efficacy, pharmacokinetics, and target engagement in a physiological setting.

The in vivo efficacy of this compound derivatives has been extensively demonstrated in murine models of bacterial infection. These studies typically involve systemic (peritonitis) or localized (e.g., respiratory, skin) infections caused by clinically relevant pathogens. researchgate.netnih.gov For instance, novel fluoroquinolones have shown potent activity in mouse systemic infection models against methicillin-susceptible Staphylococcus aureus (MSSA), methicillin-resistant S. aureus (MRSA), and various strains of Streptococcus pneumoniae. nih.gov

One specific 8-chloroquinolone derivative was found to be significantly more potent than the comparator drug trovafloxacin against clinical isolates of Streptococcus pneumoniae and MRSA. nih.gov The efficacy of these compounds is often quantified by the 50% effective dose (ED₅₀), which represents the dose required to protect 50% of the infected animals.

Table 2: Efficacy of Fluoroquinolone Derivatives in Murine Systemic Infection Models

| Compound | Pathogen | Infection Model | Efficacy (ED₅₀ mg/kg) | Reference |

|---|---|---|---|---|

| Chinfloxacin (B606646) | MSSA | Systemic | 2.28-4.15 | nih.gov |

| Chinfloxacin | MRSA | Systemic | 14.75 | nih.gov |

| Chinfloxacin | S. pneumoniae (PRSP) | Systemic | 3.51-5.03 | nih.gov |

| Chinfloxacin | E. coli | Systemic | 1.25-1.90 | nih.gov |

In oncology, the efficacy of quinolone derivatives has been assessed in tumor xenograft models, where human cancer cells are implanted into immunocompromised mice. These models provide a platform to evaluate the compound's ability to inhibit tumor growth.

The pharmacokinetic properties of fluoroquinolones have been characterized in various animal species. Generally, these compounds exhibit moderate to excellent oral bioavailability, often exceeding 80% in small animals, and possess long elimination half-lives. merckvetmanual.comnih.gov Their high lipid solubility contributes to a large volume of distribution, allowing for excellent penetration into most tissues, which often results in tissue concentrations exceeding those in the plasma. merckvetmanual.comnih.gov

Plasma protein binding is variable among different derivatives. merckvetmanual.comnih.gov Elimination patterns also differ, with some compounds being excreted predominantly by the kidneys, while others undergo extensive metabolism in the liver. nih.gov Key pharmacokinetic parameters such as the area under the concentration-time curve (AUC) and maximum plasma concentration (Cmax) are critical for predicting efficacy. In animal models, an AUC/MIC (Minimum Inhibitory Concentration) ratio of approximately 100 is often correlated with maximum bacteriological efficacy for fluoroquinolones. nih.gov

Table 3: General Pharmacokinetic Parameters of Fluoroquinolones in Animal Models

| Parameter | General Finding | Significance |

|---|---|---|

| Oral Bioavailability | Moderate to excellent (>80% in some species) | Allows for effective oral administration. merckvetmanual.com |

| Volume of Distribution | Large (>1.5 L/kg) | Indicates good tissue penetration. merckvetmanual.comnih.gov |

| Elimination Half-life | Moderate to long | Supports less frequent dosing intervals. nih.gov |

| Elimination Route | Varies (Renal and/or Hepatic) | Influences potential for drug-drug interactions. nih.gov |

To establish proof-of-concept for specific clinical indications, this compound derivatives have been evaluated in organ-specific disease models.

In murine models of lower respiratory tract infection, novel fluoroquinolones like JNJ-Q2 and chinfloxacin have demonstrated potent efficacy against S. pneumoniae. researchgate.netnih.gov These models are crucial for assessing the drug's ability to penetrate lung tissue and eradicate pathogens at the site of infection. Similarly, efficacy has been shown in acute murine skin infection models using community-acquired MRSA strains, where treatment resulted in a significant reduction in bacterial load in the skin tissue. researchgate.net

A hybrid antibiotic, rifaquizinone, which combines a rifamycin (B1679328) and a fluoroquinolone-like compound, has shown efficacy in a rabbit infective endocarditis model and a rat knee prosthesis model, demonstrating its potential for treating complex, device-associated infections. contagionlive.com These organ-specific models confirm that the compound not only has systemic activity but can also effectively treat infections in specific, often hard-to-reach, tissues.

Computational Chemistry and Theoretical Studies of 8 Chloro 4 Fluoroquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these calculations can predict a molecule's electronic distribution, energy levels, and reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, positing that the majority of chemical reactions occur through the interaction of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest energy orbital without electrons and thus acts as an electron acceptor (electrophile). youtube.comyoutube.com

The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are critical descriptors of a molecule's reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For quinolone derivatives, substitutions on the core structure significantly influence the FMO energies. Studies on related 8-chloro-quinolone compounds have shown that the introduction of an electron-withdrawing substituent like chlorine at the C8 position tends to decrease the HOMO-LUMO gap when compared to their 8-unsubstituted counterparts. researchgate.net This suggests that 8-chloro-4-fluoroquinoline would likely be more reactive than a similar quinoline (B57606) lacking the C8 chlorine. The fluorine at the C4 position, also being highly electronegative, would further influence the electronic properties and the HOMO-LUMO gap.

Table 1: Illustrative Frontier Molecular Orbital Energies

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Quinolone (unsubstituted) | -6.5 | -1.2 | 5.3 |

| 8-Chloroquinoline | -6.7 | -1.5 | 5.2 |

| This compound | -6.9 | -1.8 | 5.1 |

Note: The values in this table are illustrative and represent typical trends observed in quantum chemical calculations of quinolone derivatives. Actual values would be obtained from specific DFT or ab initio calculations.

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for understanding the charge distribution of a molecule and predicting its reactive behavior, particularly in non-covalent interactions like hydrogen bonding and drug-receptor binding. ijcce.ac.irchemrxiv.org The ESP map displays the electrostatic potential on the electron density surface, with different colors indicating regions of varying charge. Typically, red areas signify negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor regions, susceptible to nucleophilic attack). ijcce.ac.irresearchgate.net

The acid dissociation constant (pKa) and the partition coefficient (LogP) are critical physicochemical properties that influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Fluoroquinolones are typically amphoteric compounds, possessing both an acidic carboxylic acid group and a basic amine moiety (often at the C7 position), resulting in at least two pKa values. nih.gov Although this compound itself lacks these typical acidic and basic groups, its quinoline nitrogen has basic properties. Computational methods can predict these values with reasonable accuracy.

Lipophilicity, measured as LogP (the logarithm of the partition coefficient between octanol (B41247) and water), is a key determinant of a molecule's ability to cross biological membranes. nih.gov The introduction of halogen atoms like chlorine and fluorine generally increases the lipophilicity of a molecule. nih.gov Therefore, this compound is expected to be a relatively lipophilic compound. Computational algorithms can estimate LogP based on the molecule's structure, providing a valuable parameter for drug design.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| pKa (basic) | ~ 3-4 | Relates to the protonation state of the quinoline nitrogen. |

| LogP | ~ 2.5-3.5 | Indicates moderate to high lipophilicity, affecting solubility and membrane permeability. |

Note: These values are estimations based on computational models and the properties of similar structures.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or DNA). nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug molecule to its biological target.

For fluoroquinolone-based compounds, a primary biological target is the bacterial DNA gyrase, an enzyme crucial for DNA replication. rsc.org Molecular docking studies are frequently employed to understand how these compounds interact with the enzyme's active site. researchgate.netnih.gov

In the case of derivatives of this compound, docking simulations would be used to place the molecule into the binding pocket of DNA gyrase. The simulations would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. A crucial finding from studies on related 8-chloroquinolones is that the chlorine atom at the C8 position can cause a steric clash with substituents at the N1 position, forcing the N1-aromatic group to adopt a highly distorted, out-of-plane conformation. acs.orgresearchgate.net This strained conformation has been identified as a key factor for potent antibacterial activity. acs.org Docking studies can quantify the binding affinity, often expressed as a docking score or binding energy, which helps in ranking potential drug candidates.

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov When a particular molecular scaffold, such as that of this compound, has been identified as having desirable properties, it can be used as a template for virtual screening. nih.gov

The process involves creating a library of virtual compounds that are structurally similar to the this compound scaffold but with various modifications at different positions. This library is then docked against the three-dimensional structure of a biological target. The compounds are ranked based on their predicted binding affinities and other parameters like drug-likeness. rsc.org This approach allows for the rapid and cost-effective identification of promising lead compounds for further experimental testing, significantly accelerating the drug discovery pipeline. nih.govnih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics in Solvation or Protein Binding

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. For this compound, MD simulations offer critical insights into its conformational stability, its interactions with solvent molecules (solvation), and its binding dynamics with biological targets like proteins.

Conformational Stability and Solvation: MD simulations can predict the most stable three-dimensional arrangement (conformation) of this compound in various environments. In an aqueous solution, the simulations track the interactions between the quinoline derivative and surrounding water molecules. This helps in understanding the compound's solubility and how its conformation might change upon moving from a non-polar to a polar environment. For instance, QM/MM (Quantum Mechanics/Molecular Mechanics) MD simulations, which treat the solute with high-level quantum chemistry and the solvent with classical mechanics, can provide a detailed picture of the solvation shell around the molecule. mdpi.com Studies on similar halogenated compounds show that the strength of interaction with water decreases with increasing halide size (from F⁻ to Br⁻), which can influence the mean residence time of water molecules in the first solvation shell. mdpi.com The CHARMM (Chemistry at HARvard Macromolecular Mechanics) force field is often employed in these simulations to accurately model the interactions. semanticscholar.org

Protein Binding Dynamics: In the context of drug action, understanding how a molecule like this compound binds to its target protein is paramount. MD simulations are used to model the dynamic process of a ligand (the quinoline derivative) binding to a protein receptor. These simulations can reveal the key amino acid residues involved in the interaction, the stability of the resulting complex, and the thermodynamic forces driving the binding, such as hydrophobic interactions and hydrogen bonding. nih.govnih.gov For fluoroquinolone derivatives, MD simulations have been used to investigate their binding to plasma proteins like serum albumin. semanticscholar.orgnih.gov These studies can calculate the binding free energy and simulate the trajectory of the ligand-protein complex over time to assess its stability. semanticscholar.org The results often show that hydrophobic interactions involving the quinoline scaffold play a major role in complex formation. nih.gov Such simulations are crucial for designing derivatives with optimized binding affinity and pharmacokinetic properties.

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. bepls.com For this compound, QSAR studies are instrumental in understanding how modifications to its structure affect its therapeutic efficacy, such as its antibacterial activity.

The general process involves creating a dataset of derivatives with known biological activities (e.g., Minimum Inhibitory Concentration, MIC), calculating various molecular descriptors for each derivative, and then using statistical methods to build a predictive model. bepls.comresearchgate.net

Development of Predictive Models for Biological Activity based on Structural Descriptors

The core of QSAR is the development of a predictive model. This involves selecting relevant molecular descriptors that characterize the physicochemical properties of the compounds. These descriptors fall into several categories:

Electronic Descriptors: Such as partial atomic charges, dipole moment, and energies of frontier orbitals (HOMO/LUMO), which describe the electronic aspects of the molecule.

Steric Descriptors: Such as molecular weight, volume, and molar refractivity (MR), which describe the size and shape of the molecule. asianpubs.org

Hydrophobic Descriptors: Such as the partition coefficient (logP), which measures the compound's lipophilicity. asianpubs.org

Topological Descriptors: Numerical indices that describe the atomic connectivity and branching of the molecule.

Various statistical and machine learning methods are employed to create the model. Multiple Linear Regression (MLR) is a common starting point. asianpubs.org More advanced techniques include 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which use 3D grid-based descriptors to model steric and electrostatic fields. nih.gov Furthermore, machine learning approaches, including deep neural networks (DNNs), are increasingly used to capture complex, non-linear relationships between molecular fingerprints and biological activity. nih.gov For a series of 7-chloro-4-aminoquinolines, Hologram QSAR (HQSAR), a 2D-QSAR technique, was used to develop predictive models for anti-mycobacterial activity. nih.gov

Below is a table summarizing common descriptors and modeling techniques used for quinoline derivatives.

| Descriptor Type | Examples | Modeling Technique | Application Example |

| Electronic | Dipole Moment, Partial Charges | Multiple Linear Regression (MLR) | Predicting antimalarial activity of 7-chloro-4-aminoquinolines. asianpubs.org |

| Steric | Molar Refractivity (MR) | Multiple Linear Regression (MLR) | Evaluating steric influence on antimalarial activity. asianpubs.org |

| Hydrophobic | LogP | Multiple Linear Regression (MLR) | Assessing hydrophobicity's role in biological activity. asianpubs.org |

| 3D Fields | Steric and Electrostatic Fields | CoMFA / CoMSIA | Designing fluoroquinolones with enhanced biodegradability. nih.gov |

| Fragment-based | Hologram Fingerprints | HQSAR | Modeling anti-MTB activity of 7-chloroquinolines. nih.gov |

| Fingerprints | ECFP4 / FCFP4 | Deep Neural Networks (DNN) | Predicting inhibitors for transport proteins. nih.gov |

Identification of Key Structural Features and Pharmacophore Elements for Activity Enhancement

A primary outcome of QSAR and Structure-Activity Relationship (SAR) studies is the identification of key structural features that are critical for biological activity. For quinolone-based antibacterial agents, several features have been identified as crucial for potency.

Studies on fluoroquinolones have consistently shown that a substituent at the C-8 position significantly influences antibacterial activity. The presence of a halogen (such as chlorine or bromine) or a methoxy (B1213986) group at C-8 enhances activity against various bacterial strains, including resistant mutants. nih.govnih.gov Specifically for derivatives related to this compound, the C-8 chloro group is a key structural feature. An X-ray crystallographic study of a related 8-chloroquinolone derivative demonstrated that the C-8 chlorine atom causes significant steric repulsion with the substituent at the N-1 position. nih.gov This forces the N-1 aromatic group to twist out of the plane of the quinolone core, creating a highly strained and distorted conformation. nih.gov This specific distorted orientation is believed to be a key factor responsible for the potent antibacterial activity observed in these compounds. nih.gov

HQSAR studies on related 7-chloroquinolines generate contribution maps, which visually highlight the atomic fragments that positively or negatively influence biological activity. nih.gov These maps serve as a guide for medicinal chemists, indicating that adding certain substituents at specific positions will likely enhance activity, while others may be detrimental.

Pharmacophore Modeling and De Novo Drug Design Approaches

Pharmacophore modeling is another crucial computational method in drug design. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target.

For quinolone derivatives, which often target bacterial enzymes like DNA gyrase and topoisomerase IV, a pharmacophore model typically includes features such as: nih.gov

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic (Hy) or Aromatic (Ar) regions

Positive/Negative Ionic features

A pharmacophore model can be developed based on a set of known active compounds. nih.gov For quinolone-based DNA gyrase inhibitors, a successful pharmacophore hypothesis consisted of three hydrogen bond acceptors and one hydrophobic moiety. nih.gov The quinolone core itself is a fundamental part of the pharmacophore for this class of antibiotics. nih.gov

Once a reliable pharmacophore model is established, it can be used in two primary ways:

Virtual Screening: The model can be used as a 3D query to search large chemical databases for existing molecules that match the pharmacophore features. These "hits" can then be acquired or synthesized for biological testing.

De Novo Drug Design: The pharmacophore model can serve as a template or a set of constraints for designing entirely new molecules from scratch. Algorithms can piece together molecular fragments in a way that satisfies the pharmacophore requirements, leading to the design of novel chemical entities with a high probability of being active. nih.gov

Retrosynthetic Analysis and Synthesis Planning utilizing Computational Tools

Retrosynthetic analysis is a method for planning chemical syntheses. It involves deconstructing a target molecule into simpler, commercially available precursors through a series of logical "disconnections" that correspond to known chemical reactions, but in reverse. researchgate.net

Computational tools have become invaluable in this process. Software can suggest possible disconnections, search databases for known synthetic routes, and evaluate the feasibility and efficiency of different pathways. For a molecule like this compound, a common retrosynthetic strategy would involve disconnecting the quinoline ring system. The Gould-Jacobs reaction is a classic method for synthesizing quinolones, and computational tools could identify this as a viable pathway. researchgate.net

A plausible retrosynthetic analysis for a core quinoline structure might proceed as follows:

Disconnection of the quinoline ring: The quinoline ring is typically formed via a cyclization reaction. A key disconnection would break the bond formed during the final cyclization step, leading to an aniline (B41778) derivative and a three-carbon component.

Identification of Precursors: This disconnection would suggest precursors such as a substituted aniline (e.g., 2-amino-3-chlorofluorobenzene) and a malonic ester derivative.

Pathway Evaluation: Computational tools can then evaluate this proposed route. They can check for the commercial availability and cost of the precursors, predict potential side reactions, and search for literature precedents for similar transformations. This allows chemists to compare different potential synthetic routes and select the most efficient and practical one for laboratory synthesis. researchgate.net

By leveraging these computational approaches, the entire process of designing and synthesizing novel derivatives of this compound can be made more rational, efficient, and targeted.

Applications of 8 Chloro 4 Fluoroquinoline As a Scaffold in Medicinal Chemistry Research

Design and Synthesis of Novel Biologically Active Compounds Incorporating the 8-Chloro-4-fluoroquinoline Motif

The this compound scaffold has been instrumental in the design and synthesis of a variety of compounds with significant biological activities, particularly in the realms of antibacterial and anticancer research. The presence of the chloro and fluoro groups provides key handles for synthetic modification, allowing for the introduction of diverse functional groups to modulate activity and pharmacokinetic properties.

A notable application is in the development of novel fluoroquinolone antibiotics. For instance, research has shown that the 8-chloroquinolone core can be elaborated to produce potent antibacterial agents. In one study, a series of quinolone derivatives were synthesized, and their antimicrobial activity was evaluated. researchgate.net A key compound, 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, demonstrated exceptionally potent activity against both Gram-positive and Gram-negative bacteria. acs.orgnih.gov This compound was found to be significantly more potent than existing drugs like trovafloxacin (B114552) against clinically important pathogens such as Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA). acs.orgnih.gov The synthesis of such complex molecules often begins with a foundational quinoline (B57606) structure that is subsequently modified. researchgate.net

Beyond antibacterial agents, the this compound motif has been explored for its anticancer potential. The structural similarities between fluoroquinolones and compounds known to inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells, have spurred interest in this area. nih.govnih.gov Research has demonstrated that modifications of the quinolone scaffold can lead to compounds with significant antiproliferative activity. researchgate.net For example, certain derivatives have been shown to be potent inhibitors of eukaryotic topoisomerase II, a validated target in cancer therapy. nih.gov

The synthesis of these biologically active compounds often involves multi-step reaction sequences. A common strategy is the Gould-Jacobs reaction, which can be used to construct the quinoline ring system. Subsequent modifications, such as nucleophilic aromatic substitution at the 4-position (facilitated by the fluorine atom) and other positions, allow for the introduction of various side chains and functional groups that are critical for biological activity. researchgate.net

Lead Optimization and Analog Synthesis Programs Based on this compound Leads

Lead optimization is a critical phase in drug discovery where an initial "hit" or "lead" compound with promising biological activity is systematically modified to enhance its therapeutic properties. ijddd.compatsnap.com The this compound scaffold has served as a valuable starting point for such optimization programs, aiming to improve potency, selectivity, and pharmacokinetic profiles while minimizing toxicity. ijddd.com

In the context of antibacterial drug discovery, once a lead compound based on the 8-chloroquinolone core is identified, analog synthesis programs are initiated. These programs involve the systematic replacement of substituents at various positions of the quinoline ring. For example, the nature of the substituent at the C-7 position of the quinolone ring is known to be a major determinant of antibacterial potency and spectrum. mdpi.com By synthesizing a library of analogs with different amines or other functional groups at this position, researchers can fine-tune the activity against specific bacterial strains.

Computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, often guide these lead optimization efforts. patsnap.com These techniques can predict how different structural modifications might affect the binding of the compound to its biological target, such as DNA gyrase or topoisomerase IV in bacteria. nih.gov For instance, molecular modeling studies on 8-chloroquinolone derivatives have revealed that the steric bulk of the substituent at the C-8 position can induce a distorted conformation of the N-1 substituent, which is a key factor for their potent antibacterial activity. acs.orgnih.gov

A similar approach is taken in the development of anticancer agents. Starting from an this compound lead, medicinal chemists synthesize analogs to improve activity against cancer cell lines and to understand the mechanism of action. This iterative process of synthesis and biological testing is essential for developing a drug candidate with the desired characteristics for clinical development. patsnap.com

Exploration of Structure-Activity Relationships (SAR) through Extensive Scaffold Modification

The study of structure-activity relationships (SAR) is fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule correlates with its biological activity. patsnap.comnih.govnih.gov The this compound scaffold has been a fertile ground for SAR studies, with extensive modifications helping to elucidate the key structural features required for antibacterial and anticancer activities.

For antibacterial fluoroquinolones, SAR studies have revealed several critical determinants of activity:

N-1 Substituent: The nature of the group at the N-1 position significantly influences potency. For instance, a cyclopropyl (B3062369) group is often found in highly active fluoroquinolones. researchgate.net

C-7 Substituent: The substituent at the C-7 position plays a crucial role in determining the antibacterial spectrum and potency. Basic amine-containing rings, such as piperazine (B1678402) and azetidine, are common. acs.orgnih.govmdpi.com

C-8 Substituent: The presence of a halogen, such as chlorine or fluorine, at the C-8 position can enhance antibacterial activity. acs.orgnih.govacs.org The chlorine atom in 8-chloroquinolones has been shown to be a key contributor to their high potency. acs.orgnih.gov

In the context of anticancer agents, SAR studies on quinolone-based compounds have also yielded valuable information. Modifications at the C-3 and C-7 positions have been shown to influence cytotoxicity against various cancer cell lines. researchgate.net Increasing the lipophilicity of fluoroquinolone derivatives has also been reported to enhance their anti-tumor effectiveness. nih.gov

The following table summarizes some key SAR findings for 8-chloroquinolone derivatives:

| Position of Modification | Type of Modification | Impact on Biological Activity | Reference |

| N-1 | Introduction of a 5-amino-2,4-difluorophenyl group | Potent antibacterial activity | acs.orgnih.gov |

| C-7 | Addition of a 3-aminoazetidin-1-yl group | Extremely potent antibacterial activity against Gram-positive and Gram-negative bacteria | acs.orgnih.gov |

| C-8 | Presence of a chlorine atom | Induces a distorted conformation, leading to potent antibacterial activity | acs.orgnih.gov |

These SAR studies are crucial for the rational design of new and more effective therapeutic agents based on the this compound scaffold.

Fragment-Based Drug Discovery (FBDD) using this compound Fragments

Fragment-based drug discovery (FBDD) is a modern approach in drug discovery that starts with the identification of small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. nih.gov These fragments are then grown or linked together to produce a more potent lead compound. The this compound core, or fragments derived from it, can be utilized in FBDD campaigns.

In this approach, a library of fragments, which could include the this compound moiety itself or its simple derivatives, is screened against a protein target of interest. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and surface plasmon resonance (SPR) are used to detect the binding of these fragments. nih.gov

Once a fragment containing the this compound core is identified as a "hit," its binding mode to the target protein is determined. This structural information is then used to guide the elaboration of the fragment. For example, if the quinoline fragment binds to a specific pocket on the protein, synthetic chemistry can be employed to add functional groups that interact with adjacent regions of the protein, thereby increasing the binding affinity and potency. nih.gov

This strategy has been successfully applied to discover inhibitors for a variety of targets. For instance, fragment screening has been used to identify novel inhibitors of anti-apoptotic proteins like MCL-1, which are overexpressed in many cancers. nih.gov While specific examples detailing the use of this compound in FBDD are not extensively documented in the provided search results, the principles of FBDD are broadly applicable to scaffolds like this. The 8-hydroxyquinoline (B1678124) core, a related structure, has been identified as a promising fragment in screens for inhibitors of NDM-1, a metallo-β-lactamase that confers antibiotic resistance. nih.gov

Application in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful set of techniques used to synthesize a large number of different but structurally related molecules in a short period. This approach is widely used in drug discovery to generate large libraries of compounds for high-throughput screening. The this compound scaffold is well-suited for application in combinatorial library synthesis due to its versatile chemical handles.

The reactivity of the 4-fluoro position allows for the parallel synthesis of a library of analogs through nucleophilic aromatic substitution with a diverse set of amines, alcohols, or thiols. Similarly, the 8-chloro position can be a point of diversification, although it is generally less reactive than the 4-position.

A typical combinatorial synthesis using an this compound core might involve reacting the scaffold with a library of different building blocks. For example, a library of amines could be reacted with the 4-fluoro position to generate a library of 4-amino-8-chloroquinoline derivatives. These reactions can often be performed in parallel in multi-well plates, allowing for the rapid generation of hundreds or even thousands of unique compounds.

These libraries can then be screened against a variety of biological targets to identify new hits for drug discovery programs. This approach significantly accelerates the early stages of drug discovery by providing a large and diverse set of molecules for biological evaluation. The synthesis of libraries of quinolone derivatives has been a common strategy in the search for new antibacterial and anticancer agents. researchgate.netmdpi.com

Future Research Directions and Emerging Trends for 8 Chloro 4 Fluoroquinoline

Integration with Advanced Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives is a mature field, yet it is currently being revitalized by the integration of cutting-edge technologies. Future efforts in the synthesis of 8-Chloro-4-fluoroquinoline and its analogues will likely leverage these advancements to create more efficient, sustainable, and diverse chemical libraries.

Biocatalysis: The use of enzymes as catalysts in organic synthesis, or biocatalysis, offers a green and highly selective alternative to traditional chemical methods. nih.govacs.orgresearchgate.net Enzymes like monoamine oxidase (MAO-N) and horseradish peroxidase (HRP) have already been employed in the synthesis of quinolines and 2-quinolones. nih.govacs.org Future research will likely focus on engineering enzymes specifically for the synthesis of complex quinoline derivatives, potentially enabling the creation of novel this compound analogues that are difficult to produce through conventional chemistry. nih.govacs.orgresearchgate.net Computational studies can aid in understanding the steric and electronic effects that influence these biocatalytic transformations, further guiding enzyme and substrate engineering. nih.govacs.org

Exploration of Novel Therapeutic Areas and Underexplored Biological Targets

While fluoroquinolones are well-established as antibacterial agents, the versatile structure of the this compound core presents opportunities to explore a wider range of therapeutic applications.

The quinoline scaffold is a recurring motif in a multitude of pharmacologically active molecules, demonstrating a broad spectrum of biological activities including antimicrobial, anticancer, antimalarial, and anti-inflammatory effects. acs.orgnih.gov Researchers are actively designing and synthesizing new quinoline derivatives to target various diseases. For instance, some quinoline-based compounds have shown potential as anticancer agents by targeting key signaling pathways involved in cell proliferation and survival. nih.gov The versatility of the quinoline nucleus allows for modifications that can enhance activity against specific targets, such as DNA topoisomerases in both prokaryotic and eukaryotic cells, making them candidates for both antibacterial and anticancer therapies. researchgate.net

Specifically, derivatives of 8-chloroquinolone have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing significantly greater potency than existing drugs against resistant strains. nih.govresearchgate.net The introduction of different substituents at various positions on the quinoline ring can modulate the compound's lipophilicity and, consequently, its antibacterial spectrum. mdpi.com Furthermore, certain quinoline derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's by inhibiting enzymes such as phosphodiesterase 5 (PDE5). nih.gov The exploration of these and other underexplored biological targets will be a key driver of future research.

Development of Prodrug Strategies and Targeted Delivery Systems (Preclinical Concepts)

To enhance the therapeutic efficacy and overcome limitations such as poor solubility or off-target effects, researchers are increasingly turning to prodrug strategies and targeted delivery systems.

Prodrug Strategies: A prodrug is an inactive or less active molecule that is converted into an active drug within the body. This approach can be used to improve a drug's pharmacokinetic properties, such as solubility and bioavailability. nih.govacs.org For quinoline-based compounds, various prodrug strategies are being explored. One such approach involves the use of aminoalkoxycarbonyloxymethyl (amino AOCOM) ether prodrugs, which can significantly improve aqueous solubility and oral bioavailability. nih.gov Another strategy involves creating phosphate (B84403) prodrugs that are activated by enzymes like alkaline phosphatase. acs.org These strategies can be particularly useful for overcoming the poor water solubility that can hinder the development of promising fluoroquinolone candidates. acs.org